molecular formula C17H23NO B12583602 4-Octylquinolin-2(1H)-one CAS No. 647836-54-2

4-Octylquinolin-2(1H)-one

Cat. No.: B12583602
CAS No.: 647836-54-2
M. Wt: 257.37 g/mol
InChI Key: XIDLRHYWJMOUFJ-UHFFFAOYSA-N
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Description

4-Octylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure consists of a quinoline core with an octyl group attached at the 4-position and a keto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-octylaniline and 2-chloroquinoline.

    Condensation Reaction: The 4-octylaniline undergoes a condensation reaction with 2-chloroquinoline in the presence of a base, such as potassium carbonate, to form the desired product.

    Cyclization: The intermediate product undergoes cyclization under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Octylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-octylquinolin-2-ol.

    Substitution: The compound can undergo substitution reactions at the quinoline ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, 4-octylquinolin-2-ol, and various substituted quinoline derivatives.

Scientific Research Applications

4-Octylquinolin-2(1H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-Octylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit Enzymes: Act as an enzyme inhibitor by binding to the active site and preventing substrate access.

    Modulate Receptors: Bind to receptors and modulate their activity, affecting cellular signaling pathways.

    Induce Apoptosis: Trigger apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Butylquinolin-2(1H)-one: Similar structure with a butyl group instead of an octyl group.

    4-Phenylquinolin-2(1H)-one: Contains a phenyl group at the 4-position.

    4-Methylquinolin-2(1H)-one: Features a methyl group at the 4-position.

Uniqueness

4-Octylquinolin-2(1H)-one is unique due to its longer alkyl chain, which can influence its lipophilicity, biological activity, and interaction with molecular targets. The octyl group may enhance the compound’s ability to penetrate cell membranes and improve its pharmacokinetic properties.

Biological Activity

4-Octylquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound features a quinoline core with an octyl substituent at the 4-position, which significantly influences its lipophilicity and biological interactions. The structure can be represented as follows:

C15H17NO\text{C}_{15}\text{H}_{17}\text{N}\text{O}

Antimicrobial Activity

Recent studies have shown that compounds with quinoline structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been tested against various bacterial strains, demonstrating varying degrees of inhibition. While specific data on this compound is limited, related compounds have shown promise in treating infections caused by resistant bacteria.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Related Quinoline DerivativeS. aureus20 µg/mL
Related Quinoline DerivativePseudomonas aeruginosa15 µg/mL

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival pathways.

A study highlighted the activity of similar compounds against colorectal cancer cells (HCT-116 and LoVo), with findings suggesting that structural modifications can enhance cytotoxicity. Although specific data for this compound is not available, its structural analogs demonstrated IC50 values in the low micromolar range against cancer cell lines.

Compound Cell Line IC50 (µM)
This compoundHCT-116TBD
Quinoxaline DerivativeMCF-720 nM
Quinoxaline DerivativeKB-V114 nM

Enzyme Inhibition

Quinoline derivatives are known to inhibit various enzymes, including cyclooxygenase (COX) and lactate dehydrogenase (LDHA), which are implicated in cancer progression and inflammation. The inhibition of COX-2 has been particularly noted for its role in colorectal cancer development.

In vitro studies have shown that certain quinoline derivatives exhibit moderate to high inhibition efficiencies against COX-2:

Compound Inhibition Efficiency (%) IC50 (µg/mL)
This compoundTBDTBD
Quinoxaline Derivative57.85% (at 100 µg/mL)96.19 ± 5.39
Quinoxaline Derivative100% (at 200 µg/mL)TBD

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

  • Cell Cycle Arrest: Many quinoline derivatives induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • ROS Generation: Some studies suggest that these compounds may increase reactive oxygen species (ROS) levels, contributing to their cytotoxic effects.
  • Enzyme Inhibition: The inhibition of key enzymes involved in metabolic pathways can disrupt cellular homeostasis and promote cell death.

Properties

CAS No.

647836-54-2

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

4-octyl-1H-quinolin-2-one

InChI

InChI=1S/C17H23NO/c1-2-3-4-5-6-7-10-14-13-17(19)18-16-12-9-8-11-15(14)16/h8-9,11-13H,2-7,10H2,1H3,(H,18,19)

InChI Key

XIDLRHYWJMOUFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=O)NC2=CC=CC=C21

Origin of Product

United States

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